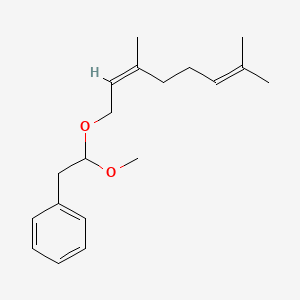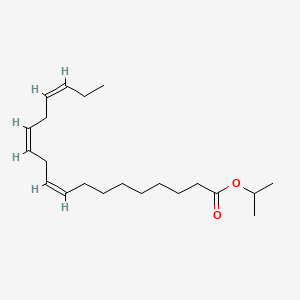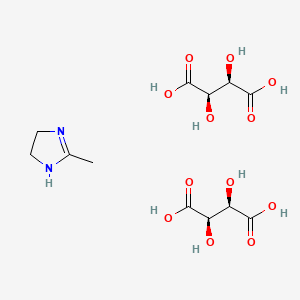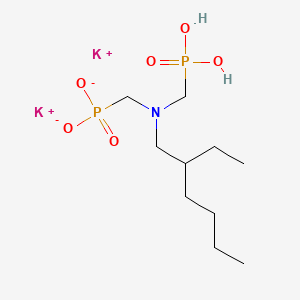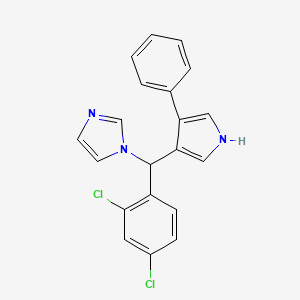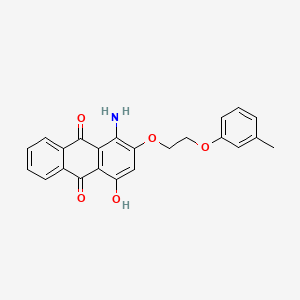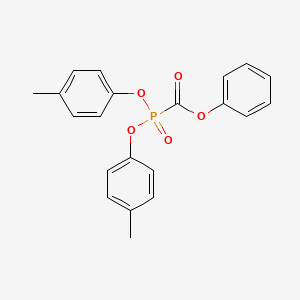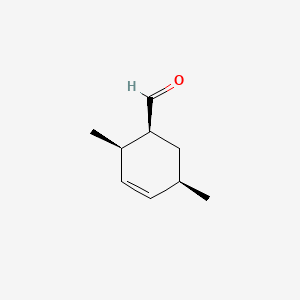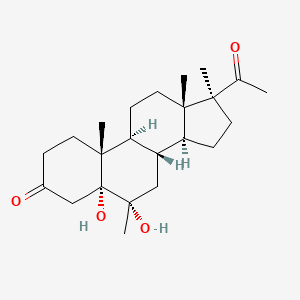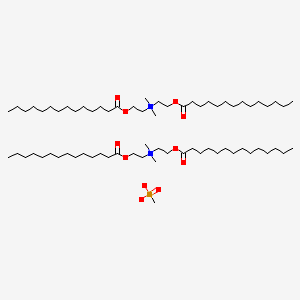
Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to modify the surface tension of water, thereby increasing the solubility of oil in water . This compound also improves the stability of emulsions and increases the viscosity of oleaginous systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate typically involves the reaction of dimethylamine with 2-(1-oxotetradecyl)oxyethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
化学反応の分析
Types of Reactions
Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
科学的研究の応用
Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate has several scientific research applications, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in biological studies to investigate its effects on cell membranes and other biological structures.
Medicine: Explored for potential therapeutic applications due to its surfactant properties.
Industry: Utilized in the formulation of cosmetics, detergents, and other industrial products.
作用機序
The mechanism of action of Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate involves its interaction with water molecules to reduce surface tension. This enhances the solubility of hydrophobic substances in water. The compound’s molecular targets include cell membranes and other lipid structures, where it can alter membrane fluidity and permeability .
類似化合物との比較
Similar Compounds
Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl phosphonate: A closely related compound with slight variations in its chemical structure.
Uniqueness
Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate is unique due to its specific molecular structure, which imparts distinct surfactant properties. Its ability to enhance the solubility of hydrophobic substances and stabilize emulsions makes it valuable in various applications .
特性
CAS番号 |
85154-14-9 |
|---|---|
分子式 |
C69H139N2O11P |
分子量 |
1203.8 g/mol |
IUPAC名 |
dimethyl-bis(2-tetradecanoyloxyethyl)azanium;methyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/2C34H68NO4.CH5O3P/c2*1-5-7-9-11-13-15-17-19-21-23-25-27-33(36)38-31-29-35(3,4)30-32-39-34(37)28-26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h2*5-32H2,1-4H3;1H3,(H2,2,3,4)/q2*+1;/p-2 |
InChIキー |
WZSMBFPNCWPLFN-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCC.CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCC.CP(=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




